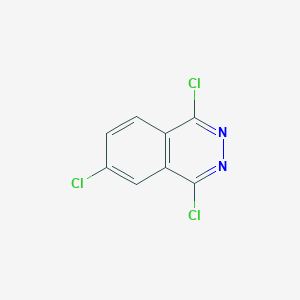

1,4,6-Trichlorophthalazine

Beschreibung

1,4,6-Trichlorophthalazine (molecular formula: C₈H₃Cl₃N₂) is a chlorinated heterocyclic compound derived from phthalazine, a bicyclic aromatic system with two nitrogen atoms. The substitution of three chlorine atoms at the 1-, 4-, and 6-positions enhances its reactivity compared to less halogenated derivatives, making it valuable for cross-coupling reactions or nucleophilic substitutions.

Eigenschaften

IUPAC Name |

1,4,6-trichlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLIWROXGHZFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4,6-Trichlorophthalazine can be synthesized through several methods. One common approach involves the chlorination of phthalazine derivatives. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 1,4,6-Trichlorophthalazine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6-Trichlorophthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

1,4,6-Trichlorophthalazine is utilized as a precursor in the synthesis of complex heterocyclic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of amino derivatives and other functionalized products. This property makes it valuable for researchers looking to develop novel chemical entities.

Reagent in Organic Reactions

The compound serves as a reagent in various organic reactions, facilitating the production of specialty chemicals. Its chlorinated nature enhances its reactivity, allowing for diverse synthetic pathways that are crucial in organic chemistry research.

Biological Applications

Antimicrobial Properties

Research has indicated that 1,4,6-Trichlorophthalazine exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. It is believed to inhibit key enzymes involved in cell proliferation, making it a candidate for cancer treatment research. The mechanism of action involves interaction with specific molecular targets within cancer cells, which may lead to apoptosis or reduced tumor growth .

Pharmaceutical Development

Drug Design

In medicinal chemistry, 1,4,6-Trichlorophthalazine has been explored for its potential in drug development. Its derivatives are being studied for various therapeutic effects, including anti-inflammatory and anti-cancer activities. The compound's structural features allow it to be modified into more potent pharmacological agents .

Case Studies on Efficacy

Case studies have documented the synthesis and biological evaluation of derivatives derived from 1,4,6-Trichlorophthalazine. For instance, compounds synthesized from this base have shown promising results in preclinical trials for treating specific types of cancer and infections .

Industrial Uses

Production of Specialty Chemicals

Industrially, 1,4,6-Trichlorophthalazine is used in the manufacturing of dyes and polymers. Its unique chemical properties facilitate the creation of materials with specific characteristics required in various applications.

Role in Material Science

The compound's reactivity and stability make it suitable for developing advanced materials. Research into its use in polymer science and material engineering is ongoing, focusing on enhancing material properties through chemical modification .

Wirkmechanismus

The mechanism by which 1,4,6-Trichlorophthalazine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 1,4-Dichlorophthalazine

- Structural Relationship : 1,4-Dichlorophthalazine shares the phthalazine core but has two chlorine atoms (positions 1 and 4) instead of three.

- Applications: Used as a precursor in synthesizing antiviral and anticancer agents, as noted in product catalogs .

Physical Properties :

Property 1,4-Dichlorophthalazine (Est.) 1,4,6-Trichlorophthalazine (Est.) Molecular Weight (g/mol) ~215 (C₈H₄Cl₂N₂) ~250 (C₈H₃Cl₃N₂) Boiling Point (°C) 300–320 (estimated) 330–350 (estimated) Polarity High (due to Cl substituents) Higher (additional Cl)

2.2. 1,4,6-Trimethylnaphthalene

Physical Properties :

- Applications : Primarily used in organic synthesis and as a precursor for dyes. The methyl groups enhance hydrophobicity, unlike the polar chlorinated phthalazines.

2.3. Phenothiazine Derivatives (e.g., Chlorpromazine)

- Structural Relationship: Phenothiazines feature a sulfur and nitrogen-containing tricyclic system, differing from phthalazine’s bicyclic structure. However, both classes often bear chlorine substituents .

- Reactivity and Bioactivity : Chlorpromazine’s chlorine atoms enhance its antipsychotic activity by interacting with dopamine receptors. In contrast, 1,4,6-trichlorophthalazine’s reactivity is more oriented toward chemical synthesis than direct pharmacological effects.

Key Research Findings

- Synthetic Utility : Chlorinated phthalazines like 1,4-dichloro- and 1,4,6-trichlorophthalazine are pivotal in Suzuki-Miyaura couplings, enabling the synthesis of complex heterocycles for drug development .

- Polarity and Solubility: The trichloro derivative’s higher polarity compared to methylated analogs (e.g., 1,4,6-trimethylnaphthalene) makes it less soluble in nonpolar solvents but more reactive in polar media .

- Thermal Stability : Additional chlorine atoms likely increase thermal stability, as seen in the higher estimated boiling point of 1,4,6-trichlorophthalazine versus its dichloro counterpart .

Biologische Aktivität

1,4,6-Trichlorophthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 1,4,6-trichlorophthalazine, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

1,4,6-Trichlorophthalazine belongs to the phthalazine family of compounds and is characterized by the presence of three chlorine atoms at positions 1, 4, and 6 on the phthalazine ring. Its chemical formula is C8H3Cl3N2, and it has been synthesized through various methods including nucleophilic substitution reactions.

Anticancer Activity

Research indicates that 1,4,6-trichlorophthalazine exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), 1,4,6-trichlorophthalazine showed significant cytotoxic effects with IC50 values indicating potent activity against these cell lines .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. This suggests its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

1,4,6-Trichlorophthalazine also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of 1,4,6-trichlorophthalazine has been explored in several studies:

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6. This positions it as a candidate for further development in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 & Bel-7402 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study: Anticancer Efficacy

A notable study focused on the efficacy of 1,4,6-trichlorophthalazine in treating pancreatic cancer cells with KRAS mutations. The compound was shown to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways. These findings suggest its potential as a targeted therapy for aggressive cancers associated with KRAS mutations .

Case Study: Antimicrobial Properties

In another investigation, 1,4,6-trichlorophthalazine was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results revealed that the compound effectively reduced bacterial load in vitro and showed promise for further development into an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.